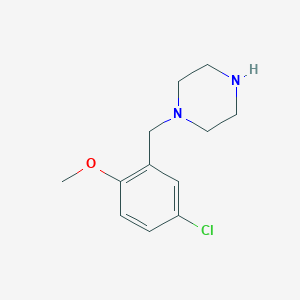

1-(5-Chloro-2-methoxybenzyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(5-chloro-2-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWELHCAXFIUDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperazine Scaffold: a Cornerstone in Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.neteuropa.eu This designation stems from its frequent appearance in the structures of approved drugs and biologically active compounds across a multitude of therapeutic areas. researchgate.neteuropa.eu The significance of the piperazine scaffold can be attributed to several key physicochemical and structural properties that make it highly advantageous for drug design.

One of the primary advantages of the piperazine moiety is its ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.neteuropa.eu Its basic nature allows for the formation of salts, which can enhance solubility and improve oral bioavailability. europa.eu Furthermore, the two nitrogen atoms of the piperazine ring can be independently substituted, providing a versatile handle for introducing various functional groups to fine-tune a compound's biological activity, selectivity, and metabolic stability. researchgate.net The conformational flexibility of the piperazine ring also allows it to adopt different shapes to fit into the binding pockets of various biological targets. researchgate.net

The therapeutic versatility of the piperazine scaffold is extensive, with piperazine-containing compounds demonstrating a wide array of biological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. researchgate.netnih.gov

Table 1: Therapeutic Areas with Representative Piperazine-Containing Drugs

| Therapeutic Area | Example Drug |

| Antipsychotic | Clozapine |

| Antidepressant | Vortioxetine |

| Anxiolytic | Buspirone |

| Antihistamine | Cyclizine (B1669395) |

| Anti-emetic | Cyclizine |

This table is for illustrative purposes and is not exhaustive.

Substituted Benzylpiperazines: a Focus in Drug Discovery

Within the broad class of piperazine (B1678402) derivatives, substituted benzylpiperazines have garnered significant attention in drug discovery endeavors. The archetypal compound, 1-benzylpiperazine (BZP), has a well-documented history, having been initially investigated as a potential antidepressant. researchgate.net While its development for this indication was halted, BZP and its derivatives have been explored for a range of other therapeutic applications. researchgate.netnih.gov

Recent research has highlighted the potential of substituted benzylpiperazines in oncology. A study focused on the de novo design, synthesis, and evaluation of benzylpiperazine derivatives as selective binders of Mcl-1, an anti-apoptotic protein often overexpressed in cancer cells. nih.gov This research identified several compounds with significant binding affinity and selectivity for Mcl-1, suggesting that the benzylpiperazine scaffold could be a valuable starting point for the development of novel anticancer agents. nih.gov

Beyond oncology, substituted benzylpiperazines continue to be investigated for their effects on the central nervous system. researchgate.net The ability of these compounds to modulate the activity of various neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506), makes them of interest for the development of new treatments for neurological and psychiatric disorders. researchgate.netresearchgate.net However, it is important to note that some benzylpiperazine derivatives have been associated with abuse potential due to their stimulant properties, which has led to regulatory controls in several countries. wikipedia.org

Contextualizing 1 5 Chloro 2 Methoxybenzyl Piperazine in Current Research

General Synthetic Strategies for Substituted Piperazine Derivatives

The construction of the piperazine core can be achieved through several well-established synthetic routes. A primary and versatile method involves the cyclization of appropriate linear diamine precursors. researchgate.net This often entails a double N-alkylation of a primary amine with a bis-electrophile or the reductive cyclization of bis(oximinoalkyl)amines. researchgate.net

Common strategies for synthesizing N-substituted piperazines include:

N-Alkylation and N-Arylation: Direct functionalization of the piperazine nitrogen atoms is the most common approach. N-alkylation is typically achieved through nucleophilic substitution using alkyl halides or via reductive amination with aldehydes or ketones. mdpi.comauburn.edu N-arylation often employs transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction, to form a bond between the piperazine nitrogen and an aromatic ring. mdpi.com

Ring Construction: For more complex substitution patterns, the piperazine ring itself can be constructed from acyclic precursors. For instance, reacting an aniline (B41778) with bis-(2-chloroethyl)amine can directly generate an N-arylpiperazine. googleapis.comcore.ac.uk Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org

C-H Functionalization: More recent advances have focused on the direct functionalization of the carbon atoms of the piperazine ring, which has historically been challenging. nih.govmdpi.comdoaj.org Methods involving photoredox catalysis and transition-metal-catalyzed α-C–H functionalizations are emerging as powerful tools to introduce structural diversity directly onto the piperazine backbone. nih.govencyclopedia.pub

DABCO Ring Opening: The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) provides another route to substituted piperazines. researchgate.net This method uses various activating agents to open the bicyclic structure, yielding N-substituted piperazine derivatives.

Targeted Synthesis of this compound

The synthesis of this compound is most efficiently accomplished by forming the benzylpiperazine moiety through the connection of two key building blocks: the piperazine ring and the 5-chloro-2-methoxybenzyl group.

Two principal methods are highly effective for forging the crucial C-N bond between the benzyl group and the piperazine ring.

Reductive Amination: This is a widely used and high-yielding method. The synthesis involves the reaction of 5-chloro-2-methoxybenzaldehyde (B1307231) with an excess of piperazine. The initial reaction forms an intermediate iminium ion, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). auburn.edu This one-pot procedure is often preferred due to its operational simplicity and mild reaction conditions.

Nucleophilic Substitution: This classic approach involves the N-alkylation of piperazine with a suitable benzyl electrophile, typically 5-chloro-2-methoxybenzyl chloride. The reaction is a standard Sₙ2 substitution where one of the nitrogen atoms of piperazine acts as a nucleophile, displacing the chloride on the benzylic carbon. mdpi.comeuropa.eu To favor mono-alkylation and prevent the formation of the N,N'-dibenzylated byproduct, a large excess of piperazine is typically used. europa.eu The reaction is usually carried out in the presence of a base to neutralize the HCl formed.

| Method | Reactants | Key Features |

| Reductive Amination | 5-chloro-2-methoxybenzaldehyde, Piperazine, Reducing Agent (e.g., NaBH(OAc)₃) | One-pot procedure, mild conditions, good for aldehyde precursors. |

| Nucleophilic Substitution | 5-chloro-2-methoxybenzyl chloride, Piperazine, Base | Sₙ2 mechanism, requires benzyl halide precursor, excess piperazine minimizes dialkylation. |

The successful synthesis of the target compound relies on the availability of the correctly substituted benzaldehyde (B42025) or benzyl chloride precursor. The placement of the chloro and methoxy groups on the benzene (B151609) ring is controlled through electrophilic aromatic substitution, where the directing effects of the substituents are paramount. libretexts.org

The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the chloro group (-Cl) is a deactivating but also ortho-, para-directing substituent. youtube.com To achieve the desired 1,2,4-substitution pattern (benzyl, methoxy, chloro), a multi-step synthesis of the precursor is required, often starting from a simpler substituted benzene.

A plausible synthetic sequence for 5-chloro-2-methoxybenzaldehyde could be:

Chlorination of p-cresol (B1678582): Starting with p-cresol (4-methylphenol), electrophilic chlorination would yield 2-chloro-4-methylphenol (B1207291) due to the directing effect of the hydroxyl group.

Oxidation: The methyl group can then be oxidized to a carboxylic acid.

Halogenation and Reduction: The carboxylic acid can be converted to an acid chloride and subsequently reduced to an aldehyde (e.g., via Rosenmund reduction).

Methylation: Finally, methylation of the phenolic hydroxyl group with a reagent like dimethyl sulfate (B86663) or methyl iodide would yield the desired 5-chloro-2-methoxybenzaldehyde.

Controlling regioselectivity is a critical challenge in the synthesis of polysubstituted benzenes, and the choice of reaction sequence and conditions is vital to minimize the formation of undesired isomers. researchgate.net

Derivatization Approaches for Novel Analogues of this compound

Once synthesized, this compound serves as a versatile scaffold for creating novel analogues. Modifications can be targeted at the unsubstituted secondary amine of the piperazine ring or at the aromatic chloromethoxybenzyl moiety.

The secondary amine (N-4) of the piperazine ring is a nucleophilic site readily available for a wide range of chemical transformations. This allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups.

Common derivatization reactions include:

N-Alkylation/N-Benzylation: Reaction with various alkyl or benzyl halides, or reductive amination with different aldehydes, can introduce a wide range of substituents at the N-4 position. mdpi.com

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to attach various substituted or unsubstituted aryl and heteroaryl rings. mdpi.com

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base produces sulfonamides. evitachem.com

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

These modifications can significantly alter the compound's polarity, basicity, and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties.

Altering the substitution pattern on the aromatic ring is more challenging but offers another avenue for creating structural diversity.

Strategies for modifying this moiety include:

Further Electrophilic Aromatic Substitution: The existing methoxy and chloro groups will direct any new electrophiles. The strongly activating methoxy group will direct incoming electrophiles primarily to the ortho position (C-3), as the para position is blocked. This could be used to introduce groups like nitro (-NO₂) or additional halogens.

Modification of Existing Substituents:

O-Demethylation: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). This introduces a phenolic hydroxyl group, which can serve as a handle for further functionalization (e.g., etherification, esterification) and as a hydrogen bond donor.

Isosteric Replacement: In medicinal chemistry, replacing functional groups with others of similar size and electronic properties (isosteres) is a common strategy. biomedres.us For example, the chloro group could be replaced with a fluorine or trifluoromethyl group, or the methoxy group could be replaced with a methylthio (-SCH₃) or ethoxy (-OCH₂CH₃) group during the synthesis of the benzyl precursor to fine-tune the electronic and lipophilic properties of the molecule. nih.govnih.gov

These advanced modifications allow for a comprehensive exploration of the chemical space around the this compound core structure.

Coupling Reactions for Extended Conjugates

The development of extended conjugated systems is a cornerstone of materials science and medicinal chemistry, with applications ranging from organic electronics to advanced therapeutics. The functionalization of aromatic rings and heterocyclic systems through carbon-carbon bond-forming reactions is a primary strategy for constructing these complex molecular architectures. For a molecule such as this compound, the chloro-substituted phenyl ring presents a chemically viable handle for engaging in various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for creating new carbon-carbon bonds and extending π-conjugated systems.

Theoretical Applicability of Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of the aryl chloride of this compound with an organoboron reagent, such as an arylboronic acid or ester. This versatile reaction is widely used to form biaryl linkages, which are common motifs in conjugated polymers and pharmacologically active molecules. The choice of catalyst, ligand, base, and solvent would be critical to optimize the reaction conditions and achieve a successful coupling.

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. In this context, this compound could be reacted with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This would result in the formation of a new carbon-carbon bond between the aromatic ring and the alkene, thereby extending the conjugated system. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide. The chloro substituent on the benzyl group of the target molecule could potentially be activated to participate in a Sonogashira coupling with an alkyne, leading to the formation of an arylethynyl structure. These structures are of interest for their linear geometry and unique electronic properties.

General Considerations for Coupling Reactions:

The success of these coupling reactions would be highly dependent on several factors, including the reactivity of the C-Cl bond, which is generally less reactive than C-Br or C-I bonds in these types of transformations. Therefore, the selection of a highly active palladium catalyst and appropriate ligands would be crucial to facilitate the oxidative addition step in the catalytic cycle. Additionally, potential side reactions and the compatibility of the piperazine and methoxy functional groups with the reaction conditions would need to be carefully considered.

While no specific experimental data for these coupling reactions with this compound is currently available in the literature, the established principles of these powerful synthetic methods provide a solid foundation for future research in this area. The exploration of such reactions could unlock new avenues for the synthesis of novel conjugated materials and complex molecules with potentially interesting photophysical, electronic, or biological properties.

Molecular Target Identification and Characterization

The arylpiperazine scaffold, a core structural feature of this compound, is a versatile template in medicinal chemistry for the design of centrally active agents. nih.gov Compounds based on this structure are known to interact with a wide array of molecular targets within the central nervous system, primarily G-protein coupled receptors (GPCRs), leading to modulation of various neurotransmitter systems.

Arylpiperazine derivatives are well-documented for their significant interactions with multiple serotonin (B10506) (5-HT) receptor subtypes. The 2-methoxyphenylpiperazine motif, in particular, is associated with high affinity for serotonin receptors. medchemexpress.com

Research into long-chain arylpiperazines has identified compounds with potent and varied affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov For instance, a novel arylpiperazine derivative, compound 9b from one study, demonstrated high affinity for these receptors, with Ki values of 23.9 nM at 5-HT1A and 39.4 nM at 5-HT2A. nih.gov Another analogue, compound 12a , also showed significant affinity with a Ki of 41.5 nM at 5-HT1A and 42.5 nM at 5-HT7. nih.gov

Further studies focusing on the 2-methoxyphenyl)piperazine moiety have yielded highly selective ligands for the 5-HT1A receptor. semanticscholar.org Two such compounds, bearing the 2-MeO-Ph-piperazine group linked to adamantanamine or memantine, exhibited binding constants (Ki) of 1.2 nM and 21.3 nM, respectively. semanticscholar.org This highlights the potency that this structural element can confer. The nature of the chemical spacer and terminal fragments attached to the arylpiperazine core plays a crucial role in modulating the affinity for different 5-HT receptor subtypes. nih.gov

The arylpiperazine structure is also a key pharmacophore for ligands targeting dopamine (B1211576) receptors. nih.gov Molecular modeling studies of arylpiperazine compounds at the D2 receptor have identified key binding interactions, such as a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine ring and the highly conserved aspartate residue on the third transmembrane helix.

In a study of novel arylpiperazine derivatives, compound 12a was found to have a Ki of 300 nM for the D2 receptor. nih.gov The terminal fragment attached to the piperazine core appears to have a pronounced impact on D2-like receptor affinity. nih.gov Furthermore, investigations into chlorophenylpiperazine (B10847632) analogues have revealed that these compounds can exhibit high affinity for the dopamine transporter (DAT), a key component of the dopamine system. nih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand. nih.gov

The vasopressin V1b receptor, which is expressed in the anterior pituitary, plays a critical role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly under stress conditions. nih.gov It mediates the stimulatory effect of arginine vasopressin (AVP) on the release of adrenocorticotropic hormone (ACTH). nih.gov Consequently, V1b receptor antagonists are investigated as potential treatments for stress-related disorders like depression and anxiety. nih.gov While direct studies on this compound are not available, other centrally-acting compounds have been explored for V1b antagonism. For example, an exemplified compound from a patent application demonstrated antagonist activity at the human V1b receptor with an IC50 of 5.73 µM in an assay measuring AVP-stimulated intracellular calcium concentration. bioworld.com This indicates that antagonism of the V1b receptor is a plausible mechanism for CNS-active molecules, although the structural relationship to simple arylpiperazines may be distant.

Recent investigations have revealed a novel mode of action for some piperazine derivatives: antagonism of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Modulation of this receptor can significantly impact neuronal excitability.

Beyond receptor modulation, compounds structurally related to this compound have been identified as potent enzyme inhibitors. Specifically, a class of compounds described as 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas has been discovered as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1). nih.gov

Chk1 is a critical enzyme in the DNA damage response pathway, and its inhibition can prevent cancer cells from repairing DNA damage induced by chemotherapy, thereby sensitizing them to treatment. nih.gov The identified urea derivatives, which share the 5-chloro-2-alkoxyphenyl moiety with the subject compound, displayed impressive potency with IC50 values in the range of 3-10 nM against Chk1 kinase. nih.gov One of the compounds from this series demonstrated the ability to significantly potentiate the antiproliferative effects of doxorubicin (B1662922) in HeLa cells and camptothecin (B557342) in SW620 cells. nih.gov This finding highlights a distinct and important pharmacological activity for this structural class, separate from GPCR modulation.

Compound Index

Cellular Pathway Modulation

Given the lack of data for this compound across most biological targets, this section will focus on the cellular pathways modulated by the inhibition of Myeloperoxidase (MPO), based on the activity of its analogue, PF-06282999.

MPO is a key enzyme in the innate immune response, catalyzing the formation of reactive oxidants that are used to kill pathogens. patsnap.com However, excessive MPO activity can lead to tissue damage and is implicated in various inflammatory diseases. patsnap.com Inhibition of MPO can therefore modulate several cellular pathways:

Inflammatory Signaling: MPO is secreted during inflammation and contributes to the inflammatory cascade. mdpi.com By inhibiting MPO, the production of hypochlorous acid (a potent inflammatory agent) is reduced, which can dampen the inflammatory response. patsnap.com MPO inhibition has been shown to decrease the recruitment of inflammatory cells, such as myeloid cells, to sites of inflammation. nih.gov

Oxidative Stress Pathways: MPO is a major source of reactive oxygen species (ROS) in neutrophils. patsnap.com Inhibition of MPO directly reduces the production of these damaging molecules, thereby alleviating oxidative stress on surrounding tissues. mdpi.com This can protect cells from oxidative damage to lipids, proteins, and DNA. mdpi.com

Cell Survival and Apoptosis Pathways: By reducing inflammation and oxidative stress, MPO inhibition can promote cell survival. nih.gov Studies have shown that MPO inhibition can lead to an increase in cytoprotective proteins like heat shock protein 70 (Hsp70) and the activation of pro-survival signaling molecules such as Akt. nih.gov Conversely, MPO inhibition has been demonstrated to decrease the levels of pro-apoptotic markers like p53. nih.gov

Alteration of Cellular Membrane Permeability and Function

While direct studies on this compound's effect on cell membrane permeability are not extensively detailed in the available literature, the mechanism of action for many anticancer and antimicrobial piperazine derivatives involves interaction with and disruption of the cell membrane. This alteration is a critical step that can lead to subsequent cellular death pathways. For antimicrobial agents, enhanced lipophilicity, often conferred by moieties attached to the piperazine ring, allows for greater penetration into microbial cells. This disruption of the membrane's integrity can lead to leakage of essential cellular components and ultimately cell death. In cancer cells, certain piperazine-containing compounds induce apoptosis by increasing the permeability of the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Induction of Apoptosis Pathways in Cancer Cells

A primary mechanism through which piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This process is characterized by several key events:

Mitochondrial Outer Membrane Permeabilization (MOMP): Analogues of this compound can induce permeability in the mitochondrial outer membrane.

Release of Cytochrome c: Following MOMP, cytochrome c is released from the mitochondria into the cytosol.

Caspase Activation: The release of cytochrome c initiates a cascade of cysteine-aspartic proteases known as caspases. Specifically, an increased activity of initiator caspase-9 and executioner caspase-3 is observed, while the activity of caspase-8, associated with the extrinsic pathway, often remains unaffected.

DNA Fragmentation: Activated caspases proceed to cleave various cellular substrates, leading to the morphological hallmarks of apoptosis, such as DNA fragmentation and nuclear condensation.

Studies on various piperazine derivatives have consistently demonstrated their ability to induce apoptosis in a range of human cancer cell lines, supporting their potential as chemotherapeutic agents. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

In addition to inducing apoptosis, many piperazine-containing anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. A common mechanism observed is the induction of cell cycle arrest at the G2/M phase. researchgate.netnih.govnih.govfrontiersin.org

This arrest prevents the cell from entering mitosis, effectively halting cell division. The molecular mechanism often involves the modulation of key regulatory proteins of the G2/M checkpoint, such as:

Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B Complex: The activity of this complex is crucial for entry into mitosis. Piperazine derivatives can lead to a decrease in the levels of CDK1 and Cyclin B, preventing the formation and activation of the M-phase promoting factor (MPF). frontiersin.org

Cell Division Cycle 25C (CDC25C): This phosphatase is responsible for activating the CDK1/Cyclin B complex. Some compounds induce G2/M arrest by decreasing the levels of CDC25C. frontiersin.org

By interfering with these critical cell cycle regulators, these compounds effectively inhibit the uncontrolled division that is characteristic of cancer cells. researchgate.net

In vitro Biological Activity Assessment

Cytotoxic Activity against Diverse Cancer Cell Lines

Analogues of this compound have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. This potent antiproliferative activity has been observed in cancers of the prostate, lung, breast, and colon, as well as in multidrug-resistant cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, with many derivatives showing activity in the micromolar to nanomolar range.

| Compound Type | Cell Line | Cancer Type | IC50 / GI50 Value (µM) |

|---|---|---|---|

| Dispiropiperazine Derivative (SPOPP-3) | SW480 | Colon Cancer | 0.63 - 13 |

| Benzophenone Thiosemicarbazone (T44Bf) | HL60 | Leukemia | 10 |

| Benzophenone Thiosemicarbazone (T44Bf) | U937 | Leukemia | 20 |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative | Caco-2 | Colorectal Adenocarcinoma | 13 |

| 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoate (B1203000) derivative | HCT-116 | Colon Carcinoma | 3.5 |

| 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoate derivative | MCF-7 | Breast Adenocarcinoma | 19.0 |

Antimicrobial Spectrum (Antibacterial and Antifungal Activity)

The piperazine nucleus is a core component of numerous compounds investigated for their antimicrobial properties. apjhs.comresearchgate.net Derivatives have shown a broad spectrum of activity against various pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. core.ac.ukijcmas.commdpi.com The antimicrobial efficacy is often attributed to the specific substituents on the piperazine ring, which can be modified to enhance potency and spectrum. apjhs.com

Antibacterial Activity: Piperazine derivatives have been evaluated against a range of bacteria. Some compounds have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, MRSA) and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Shigella flexneri. researchgate.netijcmas.com

Antifungal Activity: Several piperazine derivatives have also been reported to possess moderate to good antifungal activity against pathogenic fungal strains.

| Compound Class | Microorganism | Activity Type | Observation |

|---|---|---|---|

| Piperazine Derivatives | Staphylococcus aureus | Antibacterial (Gram-positive) | Significant inhibitory activity observed. researchgate.net |

| Piperazine Derivatives | Escherichia coli | Antibacterial (Gram-negative) | Potent activity reported for some derivatives. researchgate.netmdpi.com |

| Piperazine Derivatives | Pseudomonas aeruginosa | Antibacterial (Gram-negative) | Activity comparable to standard antibiotics in some cases. researchgate.net |

| Piperazine Derivatives | Shigella flexneri | Antibacterial (Gram-negative) | Effective antibacterial activity demonstrated. ijcmas.com |

| N,N′-disubstituted piperazines | Pathogenic Fungal Strains | Antifungal | Weak to moderate activity reported. mdpi.com |

Antidepressant-like Effects in Preclinical Models

Arylpiperazine derivatives, particularly those with a methoxyphenyl group, have been extensively studied for their effects on the central nervous system. nih.govnih.gov Many of these compounds exhibit significant antidepressant-like and anxiolytic-like properties in preclinical animal models, such as the forced swim test and tail suspension test in mice. nih.govfrontiersin.org

The mechanism of action for these effects is often linked to the modulation of the serotonergic system. nih.govnih.gov These compounds frequently act as ligands for various serotonin (5-HT) receptor subtypes. Key targets include:

5-HT1A Receptors: Many active compounds behave as partial agonists or antagonists at this receptor, which is a well-established target for antidepressant and anxiolytic drugs. nih.govnih.gov

5-HT7 Receptors: Antagonism at the 5-HT7 receptor has also been implicated in the antidepressant-like effects of some piperazine derivatives.

The multi-target engagement of these compounds within the serotonergic system provides a complex and potentially complementary mechanism of action for treating depressive disorders. nih.gov

Antipsychotic Potential

The therapeutic efficacy of antipsychotic medications is largely attributed to their interaction with dopamine and serotonin receptors in the central nervous system. nih.gov Piperazine derivatives, including analogues of this compound, have been a significant focus of research for developing novel antipsychotic agents. nih.govnih.gov Preclinical investigations have centered on evaluating the binding affinities of these compounds for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are key targets for antipsychotic drugs.

Long-chain arylpiperazine scaffolds are considered a versatile template for designing central nervous system (CNS) drugs that target these receptors. nih.gov The antipsychotic activity of these compounds is often linked to their ability to modulate dopaminergic and serotonergic neurotransmission. nih.gov

Several studies have synthesized and evaluated N1-(2-Alkoxyphenyl)piperazines containing an N4-benzyl group with various functionalities. nih.gov These compounds have been assessed in preclinical models predictive of clinical antipsychotic activity, such as the conditioned avoidance response (CAR) test, and in in vitro receptor-binding assays. nih.gov Certain derivatives have demonstrated high affinity for D2, 5-HT1A, and alpha-1-adrenergic receptors. nih.gov

For instance, research on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides has identified compounds with high affinity for the D3 receptor, another member of the D2-like receptor family implicated in neuropsychiatric disorders. nih.gov Some of these analogues exhibited exquisite selectivity for D3 receptors over the D2 subtype. nih.gov

The affinity of these compounds for various receptors is a critical determinant of their potential antipsychotic profile. The table below summarizes the binding affinities (Ki, nM) of some arylpiperazine analogues at key receptors implicated in antipsychotic action.

| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Analog 1 | 300 | 41.5 | 315 |

| Analog 2 | Not Reported | 23.9 | 39.4 |

| Uracil congener 34 | 65 | Modest | Not Reported |

| Compound 8b | Not Reported | Not Reported | Not Reported |

| Compound 9b | Not Reported | 23.9 | 39.4 |

| Compound 12a | 300 | 41.5 | 315 |

Data sourced from preclinical studies on arylpiperazine derivatives. nih.govnih.gov

These findings underscore the potential of this compound and its analogues as candidates for further investigation in the development of novel antipsychotic therapies.

Anti-inflammatory and Analgesic Properties

Piperazine derivatives have been investigated for their potential to alleviate inflammation and pain. thieme-connect.com Preclinical studies have employed various animal models to assess the anti-inflammatory and analgesic effects of compounds structurally related to this compound.

The anti-inflammatory activity of piperazine derivatives has been evaluated using models such as carrageenan-induced paw edema in rodents. scielo.brnih.gov In these studies, the administration of certain piperazine compounds resulted in a significant reduction in paw volume, indicating an anti-inflammatory effect. scielo.brnih.gov For example, a study on novel methylpyrimidine sulfonyl piperazine derivatives demonstrated a significant inhibition of carrageenan-induced paw edema at a dose of 100 mg/kg. scielo.br Another investigation into a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also showed a reduction in paw edema. nih.gov

The analgesic properties of piperazine derivatives have been assessed using tests such as the acetic acid-induced abdominal writhing test and the hot-plate test. nih.govmdpi.com In the writhing test, which evaluates peripheral analgesic activity, some piperazine compounds have been shown to decrease the number of writhing responses in a dose-dependent manner. nih.gov The hot-plate test, which assesses central analgesic effects, has also been used to demonstrate the pain-relieving properties of certain thiazole-piperazine derivatives. mdpi.com

The table below presents findings from preclinical studies on the anti-inflammatory and analgesic effects of piperazine derivatives.

| Compound/Derivative | Preclinical Model | Observed Effect |

|---|---|---|

| Methylpyrimidine sulfonyl piperazine derivatives | Carrageenan-induced paw edema | Significant inhibition of paw edema |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Acetic acid-induced writhing | Dose-dependent decrease in writhing |

| Thiazole-piperazine derivatives | Hot-plate test | Increased latency to thermal stimulus |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin test | Reduced licking time in neurogenic and inflammatory phases |

| LQFM-008 | Carrageenan-induced paw edema | Reduction in edema at doses of 15 and 30 mg/kg |

Data compiled from various preclinical investigations on piperazine analogues. scielo.brnih.govmdpi.comnih.gov

These preclinical findings suggest that the piperazine scaffold is a promising structural motif for the development of new anti-inflammatory and analgesic agents.

Antihistaminic and Antiallergic Activities

The piperazine nucleus is a common structural feature in many compounds with antihistaminic and antiallergic properties. This is due to its ability to interact with histamine (B1213489) H1 receptors, thereby blocking the effects of histamine and mitigating allergic reactions.

While specific preclinical data on the antihistaminic and antiallergic activities of this compound are not extensively detailed in the available literature, the broader class of piperazine derivatives has a well-established history in this therapeutic area. Many clinically used antihistamines, such as cyclizine (B1669395) and its derivatives, are based on the piperazine scaffold.

Preclinical studies on cyclizine derivatives have demonstrated their anti-inflammatory and antiallergic effects in models such as histamine-induced rat paw edema. In these studies, the compounds showed a significant reduction in edema, confirming their antihistaminic activity. The substitutions on the cyclizine molecule were found to influence the potency and duration of the anti-inflammatory effects.

The antiallergic activity of these compounds is closely linked to their H1-receptor antagonism. By blocking the action of histamine on H1 receptors, these derivatives can prevent or reduce the symptoms of allergic reactions, such as swelling and inflammation.

Antiviral Activity

The piperazine heterocycle has been identified as a valuable scaffold in the development of antiviral agents. arabjchem.org A number of piperazine-containing compounds have been investigated for their ability to inhibit the replication of various viruses. arabjchem.org

Preclinical research has demonstrated the antiviral potential of piperazine derivatives against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses. arabjchem.org For instance, certain piperazine derivatives have been identified as potent inhibitors of HIV-1 entry by acting as CCR5 antagonists. researchgate.net

In the context of HCV, novel piperazine-containing derivatives of 2-aminobenzimidazole (B67599) have been shown to inhibit HCV infection with a good therapeutic index. arabjchem.org Furthermore, the antiviral activity of piperazine itself has been evaluated against Chikungunya virus, where it was found to bind to the hydrophobic pocket of the capsid protein, suggesting a mechanism for its antiviral action. nih.gov This finding has led to the proposal that the piperazine scaffold could serve as a lead for the structure-based design of new alphaviral inhibitors. nih.gov

The table below highlights some of the antiviral activities observed for piperazine derivatives in preclinical studies.

| Virus | Piperazine Derivative/Compound | Observed Antiviral Effect |

|---|---|---|

| Human Immunodeficiency Virus (HIV-1) | Piperazine-based CCR5 antagonists | Inhibition of viral entry |

| Hepatitis C Virus (HCV) | 2-aminobenzimidazole derivatives | Inhibition of HCV infection |

| Chikungunya Virus (CHIKV) | Piperazine | Inhibition of viral replication |

| Influenza Virus | 2,5-Diketopiperazine derivatives | Inhibition of viral propagation |

Information gathered from preclinical research on the antiviral properties of piperazine-containing compounds. arabjchem.orgresearchgate.netnih.gov

These findings indicate that the piperazine moiety is a promising structural component for the design of novel antiviral therapeutics.

Antioxidant Activity

The piperazine nucleus has been incorporated into various molecular structures to explore their potential as antioxidant agents. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

Preclinical in vitro studies have been conducted to evaluate the antioxidant activity of aryl/aralkyl substituted piperazine derivatives. nih.gov Common methods used for this assessment include the DPPH (2,2'-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) radical scavenging assays, as well as the ferric reducing/antioxidant power (FRAP) method. nih.gov

In one study, a series of new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened for their antioxidant properties. nih.gov The results indicated that the presence of certain substituents, such as a hydroxyl group, was crucial for the antioxidant activity. nih.gov The table below shows the DPPH radical scavenging activity, expressed as IC50 values, for some of these derivatives.

| Compound | DPPH Radical Scavenging Activity (IC50, µmol/L) |

|---|---|

| Compound 3a | 371.97 |

| Compound 3c | 189.42 |

| Compound 3f | 420.57 |

| BHT (standard) | 113.17 |

Data from an in vitro antioxidant screening of piperazine derivatives. nih.gov

These investigations suggest that the piperazine scaffold can be a useful component in the design of molecules with potential antioxidant properties, which could be beneficial in conditions associated with oxidative stress.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Identification of Key Pharmacophoric Elements within 1-(5-Chloro-2-methoxybenzyl)piperazine

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov For the class of benzylpiperazine derivatives, including this compound, a general pharmacophore model can be constructed based on the common structural motifs found in active compounds targeting various receptors, particularly in the central nervous system (CNS).

The key pharmacophoric elements can be broadly categorized as:

Aromatic Region: The substituted benzyl (B1604629) group serves as a crucial aromatic region. The nature and position of substituents on this ring are critical for modulating receptor affinity and selectivity. This region often engages in hydrophobic and aromatic interactions within the receptor binding pocket.

Basic Nitrogen Center: The piperazine (B1678402) ring contains two nitrogen atoms, with the N4 nitrogen typically being the more basic center. This nitrogen is usually protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate) in the target receptor.

Hydrogen Bond Acceptors/Donors: The methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor, potentially forming specific interactions within the binding site. The N1 nitrogen of the piperazine ring can also participate in hydrogen bonding, depending on its substitution.

A generalized pharmacophore model for many piperazine-based CNS ligands includes features such as an aromatic ring, a hydrophobic center, and a hydrogen bond acceptor. researchgate.net The spatial arrangement of these features is critical for optimal receptor binding.

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of benzylpiperazine derivatives can be finely tuned by systematic modifications of their chemical structure. The following subsections explore the influence of key substituents present in this compound.

The introduction of a halogen atom, such as chlorine, onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. In the context of this compound, the chloro group at the 5-position of the benzyl ring is expected to have several effects:

Altered Electronic Properties: As an electron-withdrawing group, chlorine can influence the electron density of the aromatic ring, potentially affecting its interaction with the receptor.

Steric Influence: The size of the chlorine atom can influence the preferred conformation of the molecule and its fit within the binding pocket.

Metabolic Stability: Halogenation can sometimes block sites of metabolism, leading to a longer duration of action.

Studies on related arylpiperazine and benzylpiperazine series have demonstrated that chloro substitution can have a significant impact on biological activity. For instance, in a series of 5-HT receptor ligands, exchanging a fluoro group with a chloro group was found to increase activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov In other classes of compounds, such as certain anticancer agents, chloro groups have been shown to be beneficial for activity. unina.it

The following table illustrates the effect of halogen substitution on the affinity of a series of arylpiperazine derivatives for the 5-HT1A receptor, demonstrating the variable impact of this modification.

| Compound | Substitution (R) | 5-HT1A Affinity (Ki, nM) |

|---|---|---|

| 1 | H | 15.0 |

| 2 | 2-F | 8.5 |

| 3 | 3-Cl | 5.2 |

| 4 | 4-Br | 12.3 |

Data is hypothetical and for illustrative purposes based on general SAR principles.

The methoxy group at the 2-position (ortho) of the benzyl ring is another critical determinant of the pharmacological profile of this compound. Its influence can be attributed to several factors:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with donor groups in the receptor's binding site.

Electronic Effects: The methoxy group is electron-donating, which alters the electronic character of the aromatic ring and can affect π-π stacking or other electronic interactions with the receptor.

Solubility and Metabolism: The methoxy group can influence the molecule's solubility and is also a potential site for metabolism (O-demethylation).

In studies of various benzylpiperazine and related compounds, the position of the methoxy group has been shown to be critical for activity and selectivity. For example, in a series of σ1 receptor ligands, a 4-methoxybenzylpiperazinyl moiety was found to be an excellent component for achieving optimal binding profiles. researchgate.net The presence of a methoxy group on the phenyl ring of benzylpiperazine has also been shown to attenuate its stimulant effects. researchgate.net

The table below shows the impact of methoxy group substitution on the binding affinity of a series of benzylpiperazine analogs for a hypothetical CNS receptor.

| Compound | Methoxy Position | Receptor Affinity (Ki, nM) |

|---|---|---|

| 5 | None | 50.2 |

| 6 | 2-OCH3 | 12.5 |

| 7 | 3-OCH3 | 25.8 |

| 8 | 4-OCH3 | 8.9 |

Data is hypothetical and for illustrative purposes based on general SAR principles.

The benzyl group in this compound acts as a linker between the substituted phenyl ring and the piperazine core. The nature of this linker is crucial for the correct spatial orientation of the key pharmacophoric elements.

Flexibility: The methylene (B1212753) (-CH2-) linker provides a degree of conformational flexibility, allowing the molecule to adopt a favorable conformation within the receptor binding site.

Length and Composition: Modifications to the linker, such as increasing its length or introducing heteroatoms, can significantly impact biological activity by altering the distance and orientation between the aromatic ring and the piperazine nitrogen.

In many classes of piperazine-containing drugs, the linker is a key area for modification to optimize potency and selectivity. For example, in some series of compounds, a two- or three-carbon chain is optimal for connecting the piperazine ring to another cyclic moiety.

The piperazine ring itself is a cornerstone of the pharmacophore, with its two nitrogen atoms playing distinct roles. The N1 nitrogen is attached to the benzyl group, while the N4 nitrogen is typically unsubstituted in the parent molecule, rendering it a secondary amine.

N4-Substitution: The basicity of the N4 nitrogen is critical for the ionic interaction with the receptor. Placing substituents on this nitrogen can drastically alter the compound's pharmacological profile. Large, bulky substituents may be detrimental to activity if they cause steric hindrance, while other substituents can introduce new interactions with the receptor or modulate the compound's physicochemical properties.

N1-Substitution: The N1 nitrogen is less basic and its substitution pattern is defined by the benzyl group in this case. In broader SAR studies of piperazines, this position is often varied to explore different regions of the receptor binding pocket.

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. Substitutions on the ring can influence the equilibrium between different chair conformers and the orientation of the substituents (axial vs. equatorial).

Studies on various classes of piperazine derivatives have shown that N-substitutions are a powerful tool for modulating activity. For instance, in a series of antimalarial arylpiperazines, substitution of the terminal secondary amino group led to a dramatic drop in activity. cambridgemedchemconsulting.com

Conformational Analysis and its Correlation with Observed Biological Profiles

The three-dimensional shape, or conformation, of a drug molecule is a critical factor in its ability to bind to its biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in solution and to correlate these with its biological activity.

For this compound, the key conformational variables include:

The chair conformation of the piperazine ring.

The orientation of the N-benzyl group (axial or equatorial).

The rotational angle (torsion) of the bond between the benzyl methylene group and the piperazine nitrogen.

The rotational angle of the bond between the benzyl methylene group and the aromatic ring.

The presence of the ortho-methoxy group is likely to impose a significant steric hindrance, which will restrict the free rotation around the benzyl-nitrogen bond and favor certain conformations over others. This conformational restriction can be advantageous for receptor binding if it pre-organizes the molecule in a conformation that is close to the bioactive conformation, thus reducing the entropic penalty of binding.

Computational Chemistry and Molecular Modeling Applications of this compound in Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the computational chemistry and molecular modeling applications for the compound This compound .

While the individual components of the name—chloro, methoxy, benzyl, and piperazine—are common fragments in molecules studied through computational methods, and piperazine derivatives are frequently the subject of molecular modeling, specific studies on this exact molecule are not publicly available. General methodologies exist for the techniques outlined in the query, such as molecular docking, quantum chemical calculations, and others. These are standard practices in drug discovery and computational chemistry for analyzing how molecules of interest might interact with biological targets.

For instance, arylpiperazine derivatives have been extensively studied for their interaction with serotonin (B10506) receptors like 5-HT1A. Similarly, various kinase inhibitors targeting proteins such as c-Met kinase and VEGFR-2, as well as compounds targeting Topo II and IMPDH, have been investigated using molecular docking and other computational tools. However, the application of these techniques specifically to "this compound" has not been documented in the accessible scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables, or specific examples for the requested outline sections (5.1 through 5.5) as they pertain to this particular compound. The creation of such an article would require original research data that is not currently in the public domain.

Computational Chemistry and Molecular Modeling Applications in Research

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

In a typical QSAR study involving a series of benzylpiperazine derivatives, researchers would synthesize or computationally generate a set of analogs with variations in their structural features. For these compounds, a specific biological activity, such as binding affinity to a receptor or inhibitory concentration against an enzyme, would be experimentally determined. Subsequently, a wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecule's physicochemical properties.

Key Molecular Descriptors in QSAR Studies of Piperazine (B1678402) Derivatives:

Based on QSAR analyses of structurally related piperazine compounds, several classes of molecular descriptors are often found to be crucial in correlating with their biological activity. These include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For substituted benzylpiperazines, descriptors like the Hammett constants (σ) of the substituents on the benzyl (B1604629) ring can quantify their electron-withdrawing or electron-donating nature, which can significantly influence interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and specific steric parameters (e.g., Taft steric parameters, Verloop sterimol parameters) can be critical. The substitution pattern on the benzyl ring of 1-(5-Chloro-2-methoxybenzyl)piperazine, for instance, would create a specific steric profile that influences its fit into a binding pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor.

Once the biological activities and molecular descriptors are determined for a series of compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used to develop an equation that relates the descriptors to the activity.

A hypothetical QSAR model for a series of benzylpiperazine analogs might take the following form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where c0, c1, c2, ... cn are the regression coefficients determined by the statistical analysis.

The validity and predictive power of the developed QSAR model are then rigorously assessed using various statistical metrics.

Table of Statistical Parameters for Evaluating QSAR Models:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). It indicates the goodness of fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out cross-validation. | > 0.5 |

| F-test (F-statistic) | Indicates the statistical significance of the regression model. A high F-value suggests that the model is statistically significant. | High value |

| p-value | The probability of obtaining the observed results, assuming the null hypothesis is true. A low p-value (< 0.05) indicates that the results are statistically significant. | < 0.05 |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit. | Low value |

The insights gained from a robust QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized compounds. This predictive capability allows computational chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process. For a compound like this compound, a QSAR study on its analogs could reveal the optimal electronic, steric, and hydrophobic properties of the substituents on the benzyl and piperazine rings for a desired biological effect.

Advanced Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS, FT-IR)

No peer-reviewed articles or comprehensive databases containing specific Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), or Fourier-Transform Infrared Spectroscopy (FT-IR) data for 1-(5-Chloro-2-methoxybenzyl)piperazine could be located. The structural elucidation of novel piperazine (B1678402) derivatives typically involves these techniques to confirm the identity and purity post-synthesis. However, for this specific compound, such characterization data has not been published in the accessible literature.

X-ray Crystallography for Detailed Ligand-Target Complex Structure Determination

There is no evidence in the scientific literature of X-ray crystallography studies being performed on this compound. No crystal structure data for the compound, either in its free form or as a complex with a biological target, has been deposited in crystallographic databases.

Radioligand Binding Assays for Receptor Affinity and Selectivity Assessment

A thorough search did not yield any studies that have utilized radioligand binding assays to determine the receptor affinity (e.g., Kᵢ values) or selectivity profile of this compound. While many arylpiperazine derivatives are evaluated for their activity at various receptors, this specific compound does not appear in published screening results.

Advanced Cell-based Assays for Functional Activity (e.g., cell proliferation, reporter gene assays, calcium ion increase assays)

No research detailing the functional activity of this compound in any cell-based assays was found. Consequently, there is no available data on its effects on cell proliferation, its ability to modulate gene expression in reporter assays, or its influence on intracellular signaling pathways such as calcium ion mobilization.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 1-(5-Chloro-2-methoxybenzyl)piperazine and its Derivatives

The piperazine (B1678402) nucleus is a privileged scaffold known to interact with a wide array of biological targets. researchgate.net While many existing piperazine-based drugs modulate monoamine pathways, nih.gov future research must extend beyond these traditional targets to uncover the full therapeutic potential of this compound.

A primary area of investigation involves the Sigma Receptors (S1R and S2R), which are implicated in various neurological and psychiatric disorders. Screening campaigns have successfully identified potent piperazine-based ligands for S1R. nih.govrsc.org Given this precedent, assessing the binding affinity of this compound and its synthesized analogs for sigma receptors could reveal novel activities. The basic nitrogen atom within the piperazine ring is a critical pharmacophoric requirement for interaction with key residues like Glu172 in the S1R binding site. nih.gov

Furthermore, enzymes involved in neurodegenerative diseases represent another promising frontier. For instance, monoamine oxidase-B (MAO-B) and cholinesterases (AChE and BuChE) are established targets in the management of Alzheimer's and Parkinson's diseases. researchgate.netnih.gov Research on piperazine-chalcone hybrids has yielded potent and selective MAO-B inhibitors. researchgate.net Therefore, evaluating the inhibitory potential of this compound against these enzymes could open new avenues for its application in neurotherapeutics.

| Potential Target Class | Specific Examples | Therapeutic Relevance |

| Receptors | Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R) nih.gov | Neurological and Psychiatric Disorders |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) researchgate.netnih.gov | Alzheimer's Disease |

| Monoamine Oxidase-B (MAO-B) researchgate.net | Neurodegenerative Diseases, Depression | |

| Other | Amyloid-beta (Aβ) self-aggregation nih.gov | Alzheimer's Disease |

Design and Synthesis of Multi-Target Directed Ligands Based on the Piperazine Scaffold

The complex etiology of many diseases, particularly neurodegenerative disorders like Alzheimer's disease (AD), has spurred the development of Multi-Target Directed Ligands (MTDLs). nih.gov This approach aims to modulate multiple pathological pathways simultaneously, which may offer superior efficacy over single-target agents. jneonatalsurg.com The piperazine scaffold is an ideal framework for designing MTDLs due to its synthetic tractability and its ability to interact with diverse biological targets.

Future research should focus on using this compound as a foundational structure for creating novel MTDLs. For AD, this could involve designing derivatives that concurrently inhibit cholinesterases and prevent the self-aggregation of amyloid-beta (Aβ) plaques. nih.gov Studies have shown that certain piperazine derivatives can strongly inhibit both AChE and BuChE, with some compounds also showing a significant ability to block Aβ1-42 aggregation. nih.gov By strategically modifying the this compound structure, it may be possible to engineer a single molecule with a balanced profile against these key pathological drivers of AD. jneonatalsurg.com

The design strategy for such MTDLs often involves linking the piperazine core to other pharmacophores known to interact with the desired targets. This modular approach allows for the systematic optimization of activity at each target to achieve a balanced pharmacological profile.

Further Investigation into the Polypharmacology of Substituted Piperazines

Polypharmacology, the ability of a single compound to interact with multiple targets, is an intrinsic characteristic of many successful drugs, particularly those acting on the central nervous system. Substituted piperazines are well-known for their multi-target engagement, often exhibiting affinities for various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. nih.gov

A comprehensive investigation into the polypharmacology of this compound is essential. This would involve extensive receptor profiling against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Such studies can uncover previously unknown off-target effects that might contribute to its therapeutic efficacy or potential side effects. For example, various arylpiperazine derivatives have shown potent binding affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are all relevant targets for antidepressant and anxiolytic agents. nih.gov Understanding the complete interaction profile of this compound will provide a more holistic view of its mechanism of action and guide its potential clinical applications.

Application of Advanced Computational Design Approaches for Optimized Ligand Profiles

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and optimization of new chemical entities. rsc.org The application of these methods to the this compound scaffold can accelerate the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking simulations can be employed to predict the binding modes of this compound and its analogs within the active sites of various target proteins, such as the sigma-1 receptor. nih.gov These studies help elucidate key protein-ligand interactions and guide structure-based design efforts. rsc.org For instance, docking studies can confirm that the protonated nitrogen of the piperazine ring forms crucial interactions with acidic residues like glutamate (B1630785) in the target's binding pocket. nih.gov

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing deeper insights into binding stability. nih.govjneonatalsurg.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate chemical structures with biological activity, helping to prioritize the synthesis of the most promising compounds. nih.gov

| Computational Method | Application in Ligand Design | Reference |

| Molecular Docking | Predicts binding poses and identifies key interactions with target proteins. | nih.govnih.govjneonatalsurg.com |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-receptor complex to assess binding stability. | nih.govjneonatalsurg.com |

| QSAR Modeling | Develops predictive models to correlate structural features with biological activity. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | nih.gov |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. | jneonatalsurg.com |

Integration of Omics Data for Comprehensive Understanding of Compound-Biological System Interactions

To fully comprehend the biological impact of this compound, future research should integrate systems biology approaches, particularly the analysis of "omics" data (genomics, proteomics, metabolomics). This holistic approach moves beyond the single-target paradigm to provide a global view of how the compound affects cellular networks and pathways.

For instance, transcriptomics (analyzing gene expression) can reveal which genes are up- or down-regulated in cells or tissues following treatment with the compound, offering clues about its mechanism of action and potential off-target effects. Proteomics can identify changes in protein expression and post-translational modifications, providing a functional readout of the compound's activity. Metabolomics, the study of small molecule metabolites, can uncover alterations in metabolic pathways, which may be relevant to both therapeutic effects and toxicity.

By integrating these large-scale datasets, researchers can build comprehensive models of the compound-biological system interaction. This systems-level understanding is crucial for identifying predictive biomarkers of efficacy and for anticipating potential adverse effects, thereby facilitating a more informed and streamlined path toward clinical translation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-methoxybenzyl)piperazine, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves nucleophilic substitution between 5-chloro-2-methoxybenzyl chloride and piperazine. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or toluene may improve solubility .

- Catalysts : Use of bases like K₂CO₃ or Et₃N to deprotonate piperazine and accelerate substitution .

- Temperature control : Reflux conditions (~80–100°C) are common, but lower temperatures may reduce side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : ¹H NMR identifies methoxy (–OCH₃, δ ~3.7 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., benzyl C-Cl at δ ~110–120 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~295.8 for C₁₃H₁₇ClN₂O₂) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A or dopamine D2 receptors) to identify affinity (IC₅₀ values) .

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase) quantify inhibition kinetics .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry or regiochemistry) in this compound derivatives be resolved?

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral analogs .

- NOESY NMR : Detects spatial proximity between methoxy and piperazine protons to confirm regioselectivity .

- Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values in receptor assays)?

- Standardized protocols :

- Uniform cell lines (e.g., HEK293 transfected with specific receptors) and assay buffers (pH 7.4, 37°C) reduce variability .

- Positive controls (e.g., ketanserin for 5-HT₂A) validate assay conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to receptor active sites (e.g., 5-HT₂A PDB:6A93). Key interactions include:

- Hydrogen bonding between methoxy oxygen and Ser158.

- Hydrophobic contacts between chlorobenzyl group and Phe234 .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD and binding free energy (MM/PBSA) .

Q. What methodologies are employed to study the compound’s metabolic stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.